molecular formula C23H28BrN3O3 B6068098 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B6068098
M. Wt: 474.4 g/mol
InChI Key: VMTCYZDZVKWLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a bromophenyl group, a pyrimidine ring, and dicyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-bromoaniline with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Bromophenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: A compound with a similar pyrimidine structure, used in various chemical and biological applications.

    Allylamine: An organic compound with a similar amine group, used in the synthesis of pharmaceuticals and polymers.

    tert-Butylamine: An aliphatic amine with applications in organic synthesis and materials science.

Uniqueness

5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a bromophenyl group and a pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(4-bromophenyl)iminomethyl]-1,3-dicyclohexyl-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN3O3/c24-16-11-13-17(14-12-16)25-15-20-21(28)26(18-7-3-1-4-8-18)23(30)27(22(20)29)19-9-5-2-6-10-19/h11-15,18-19,28H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTCYZDZVKWLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NC4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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